REACTION_CXSMILES
|
C([C:8]1[N:9]=[C:10]([NH2:13])[S:11][CH:12]=1)(OC(C)(C)C)=O.C1(P([C:27]2[CH:32]=[CH:31]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:33][CH:34](O)[CH3:35].CC[O:39][C:40](/N=N/C(OCC)=O)=[O:41].[CH2:49]1COCC1>>[CH:34]([N:13]([C:10]1[S:11][CH:12]=[CH:8][N:9]=1)[C:40](=[O:39])[O:41][C:32]([CH3:31])([CH3:27])[CH3:49])([CH3:35])[CH3:33]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)C=1N=C(SC1)N
|
Name
|
|
Quantity
|
655 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
DEAD
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
then stored at −20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
purified directly on silica gel (2.5% EtOAc/heptane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(OC(C)(C)C)=O)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 432 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |